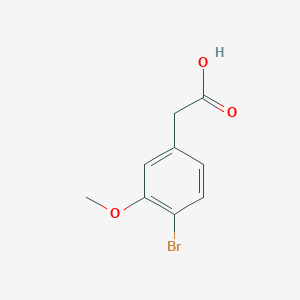

2-(4-Bromo-3-methoxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-bromo-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAELQZLYEDCMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293465 | |

| Record name | 4-Bromo-3-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99548-57-9 | |

| Record name | 4-Bromo-3-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99548-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Bromo 3 Methoxyphenyl Acetic Acid and Its Analogues

Regioselective Synthesis via Electrophilic Aromatic Bromination

The most direct approach to synthesizing 2-(4-Bromo-3-methoxyphenyl)acetic acid is through the electrophilic aromatic bromination of its precursor, 3-methoxyphenylacetic acid. This reaction leverages the directing effects of the substituents on the benzene (B151609) ring to achieve regioselectivity. The aromatic ring in 3-methoxyphenylacetic acid is activated towards electrophilic substitution, but the outcome is governed by the interplay of the activating methoxy (B1213986) group and the weakly deactivating acetic acid side chain.

The efficiency and selectivity of the bromination of substituted phenols and their ethers are highly dependent on the reaction conditions. chemrxiv.orgnih.gov Key parameters for optimization include the choice of brominating agent, solvent, temperature, and the use of catalysts. For the bromination of methoxy-substituted phenylacetic acids, controlling the reaction is crucial to prevent over-bromination and to favor the desired isomer.

Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). nih.gov The reaction of 4-methoxyphenylacetic acid with bromine in acetic acid has been reported to produce 2-(3-bromo-4-methoxyphenyl)acetic acid in high yield (84%). nih.gov This suggests that similar conditions could be effective for the 3-methoxy isomer. Studies on the bromination of phenols have shown that acidic media, such as acetic acid, can facilitate the reaction. chemrxiv.orgchemrxiv.orgresearchgate.net The use of a polar protic solvent like methanol (B129727) has also been shown to accelerate NBS-mediated bromination, particularly in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). nih.gov

Below is a data table summarizing typical conditions and their effects on electrophilic bromination of related aromatic compounds, which can inform the optimization for 3-methoxyphenylacetic acid.

| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Key Observations & Yields | Reference |

|---|---|---|---|---|---|

| Br₂ | Acetic Acid | None | Room Temperature | High regioselectivity and yield (84% for 4-methoxyphenylacetic acid). nih.gov | nih.gov |

| NBS | Acetonitrile (B52724) | None | Room Temperature | Optimal reactivity for phenol (B47542) bromination observed at pH 4. chemrxiv.org | chemrxiv.org |

| NBS | Methanol | p-TsOH (10 mol%) | Room Temperature | Rapid reaction (<25 min) with excellent selectivity for mono-ortho bromination of phenols. nih.gov | nih.gov |

| Br₂ | CH₂Cl₂ | FeBr₃ | Room Temperature | Standard conditions for brominating less reactive aromatic rings; requires a Lewis acid catalyst. pressbooks.pub | pressbooks.pub |

| PIDA/AlBr₃ | Acetonitrile | None | Room Temperature | Mild and efficient system for brominating various phenols and phenol-ethers with high yields (e.g., 93% for 2-naphthol). rsc.org | rsc.org |

The regiochemical outcome of the electrophilic bromination of 3-methoxyphenylacetic acid is dictated by the electronic properties of the methoxy (-OCH₃) and acetic acid (-CH₂COOH) substituents.

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring via resonance. This donation stabilizes the positive charge in the arenium ion intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. byjus.com

Acetic Acid Group (-CH₂COOH): The carboxylic acid functional group is deactivating and a meta-director. However, in this compound, the carboxyl group is separated from the ring by a methylene (B1212753) (-CH₂) spacer. This insulation significantly mitigates its deactivating and directing influence. The -CH₂COOH group as a whole is considered weakly deactivating through an inductive effect but does not participate in resonance with the ring.

Combined Effect: In 3-methoxyphenylacetic acid, the directing effects are combined. The powerful activating and ortho, para-directing methoxy group at position 3 dominates the reaction. The positions ortho to the methoxy group are C2 and C4, and the position para is C6. The incoming electrophile (Br⁺) will preferentially attack one of these activated positions. Steric hindrance from the adjacent acetic acid group at C1 may slightly disfavor attack at the C2 position. The C4 position is electronically activated and relatively unhindered, making it a highly probable site for substitution. The C6 position is also activated. However, the position para to the strongest activating group is often the major product, making the C4 position the most likely site of bromination, leading to the formation of this compound. The mechanism involves the attack of the benzene ring on the polarized bromine source (e.g., Br-Br-FeBr₃) to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Alternative Synthetic Pathways and Precursor Utilization

While direct bromination is a common route, other advanced synthetic strategies can be employed to construct the this compound scaffold or its analogues, offering alternative precursor options and access to structural diversity.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. nih.govnih.gov While a direct MCR for the title compound is not commonly cited, MCRs can be used to synthesize structurally related phenylacetic acids or their precursors.

For example, a Strecker synthesis, a classic MCR, involves the reaction of an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov One could envision using 4-bromo-3-methoxybenzaldehyde, a suitable amine, and potassium cyanide. The resulting α-amino nitrile could then potentially be converted to the corresponding phenylacetic acid derivative through hydrolysis and deamination steps. Another approach involves the Doebner modification of the Knoevenagel condensation, which can react an aromatic aldehyde with malonic acid and a base to form an α,β-unsaturated carboxylic acid, which could then be reduced to the phenylacetic acid.

More modern MCRs, often catalyzed by transition metals like palladium or copper, can assemble highly substituted aromatic systems from simpler building blocks. beilstein-journals.org For instance, a multi-step one-pot reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid has been used to synthesize a complex furo[3,2-h]quinolinacetic acid derivative, demonstrating the power of MCRs in building acetic acid-bearing heterocyclic systems. mdpi.com

The parent compound, this compound, is achiral. However, many of its biologically active analogues, such as the corresponding α-methyl derivative (a profen), possess a stereocenter at the α-carbon. The synthesis of single enantiomers of these analogues is crucial for pharmacological applications.

Several strategies for asymmetric synthesis can be employed:

Chiral Auxiliaries: A common approach involves attaching a chiral auxiliary to the acetic acid moiety. The chiral auxiliary then directs a subsequent alkylation or other modification of the α-position stereoselectively. The auxiliary is cleaved in a final step to yield the enantiomerically enriched product.

Asymmetric Catalysis: An α,β-unsaturated ester precursor could be synthesized (e.g., via a Horner-Wadsworth-Emmons reaction). The subsequent asymmetric hydrogenation of the double bond using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand) can produce the desired enantiomer with high enantiomeric excess.

Enzymatic Resolution: A racemic mixture of the chiral phenylacetic acid or its ester derivative can be subjected to enzymatic resolution. Lipases are often used to selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer).

Research has demonstrated the synthesis of both enantiomers of α-methyl-α-methoxyphenylacetic acid derivatives starting from L-(+)-tartaric acid, a common chiral pool precursor, highlighting the feasibility of such asymmetric strategies. researchgate.net

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com

Route A: Late-Stage Bromination

The most straightforward retrosynthetic disconnection is of the C-Br bond. This identifies bromination as the final key step.

Target: this compound

Disconnection (C-Br): This leads back to the precursor 3-methoxyphenylacetic acid and a brominating agent. This is a functional group interconversion (FGI).

Further Disconnection: 3-Methoxyphenylacetic acid can be disconnected in several ways. One common route is the hydrolysis of 3-methoxyphenylacetonitrile .

Precursors: The nitrile can be formed from 3-methoxybenzyl chloride and a cyanide salt. 3-Methoxybenzyl chloride, in turn, comes from the readily available 3-methoxybenzyl alcohol .

Route B: Building the Acetic Acid Side Chain

An alternative strategy involves introducing the acetic acid side chain onto a pre-brominated aromatic ring.

Target: this compound

Disconnection (C-C): Disconnecting the bond between the ring and the side chain leads to a synthon for a 4-bromo-3-methoxyphenyl anion and a synthon for an electrophilic two-carbon acid equivalent.

Practical Precursors: This could be realized through the reaction of a Grignard reagent, 4-bromo-3-methoxyphenylmagnesium bromide , with carbon dioxide (CO₂), followed by reduction of the resulting benzoic acid. Alternatively, starting with 4-bromo-3-methoxybenzyl bromide , one could perform a nucleophilic substitution with sodium cyanide followed by hydrolysis of the resulting nitrile. This route relies on the availability of appropriately substituted brominated precursors like 1-bromo-2-methoxy-4-methylbenzene or 4-bromo-3-methoxybenzaldehyde.

This analysis provides multiple strategic pathways to the target molecule, allowing for flexibility based on the availability and cost of starting materials.

Green Chemistry Principles and Sustainable Synthetic Approaches

The pursuit of sustainable chemical manufacturing necessitates the adoption of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and maximizing the incorporation of starting materials into the final product. For a molecule like this compound, applying these principles involves a critical evaluation of traditional synthetic pathways and the exploration of innovative, greener alternatives.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry encourages the use of safer solvents, such as water, or the elimination of solvents altogether.

A conventional method for preparing a structural isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves the regioselective bromination of 4-methoxyphenylacetic acid using bromine in a substantial volume of acetic acid. nih.gov While effective, this method uses a solvent that requires recovery and purification, adding to the process's energy consumption and waste profile.

To align with green chemistry, alternative strategies are being explored:

Aqueous Media: Performing reactions in water is highly desirable due to its non-toxic, non-flammable, and abundant nature. For the bromination of aromatic compounds, aqueous conditions can be facilitated by using catalysts or specific brominating agents that are effective in water. While specific examples for this compound are not widely documented, research into aqueous bromination of phenols and other activated aromatic rings suggests the feasibility of this approach, potentially using hydrobromic acid and hydrogen peroxide to generate bromine in situ.

Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) is a powerful technique that can often be performed under solvent-free conditions. nih.gov By directly heating the reactants, microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. nih.gov A hypothetical solvent-free approach for the synthesis of this compound could involve mixing the precursor, 3-methoxyphenylacetic acid, with a solid-supported brominating agent and irradiating the mixture in a microwave reactor. This would eliminate the need for a solvent and simplify product work-up.

Table 1: Comparison of Solvent Strategies for Phenylacetic Acid Synthesis

| Strategy | Solvent | Advantages | Disadvantages |

| Traditional | Acetic Acid, Chloroform, etc. | Well-established, good solubility for reactants. | Generates volatile organic compound (VOC) waste, potential toxicity, energy-intensive recovery. |

| Aqueous | Water | Environmentally benign, non-toxic, low cost. | Poor solubility of organic reactants, potential for side reactions (e.g., hydrolysis). |

| Solvent-Free | None (Microwave or solid-state) | Eliminates solvent waste, potential for faster reactions, simplified purification. | Potential for localized overheating, requires specialized equipment (microwave reactor). |

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable new reaction pathways, increase selectivity, and lower the energy requirements of a chemical transformation, all while being used in small quantities.

For the synthesis of analogues of this compound, various catalytic systems have shown promise. For instance, a three-component synthesis of an α-amino acid derivative, ethyl-2-(benzamido)-2-(3-bromo-4-methoxyphenyl)acetate, was achieved using a bismuth(III) triflate (Bi(OTf)₃) catalyst. rsc.org This reaction proceeds with high efficiency, utilizing just 2 mol% of the catalyst to facilitate the bond formations. rsc.org Lewis acid catalysts like Bi(OTf)₃ are often more environmentally friendly than traditional stoichiometric reagents.

Another powerful catalytic method with potential applicability is Phase-Transfer Catalysis (PTC) . PTC is particularly useful for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org For example, the synthesis of a phenylacetic acid derivative could be envisioned by the alkylation of a corresponding phenylacetonitrile (B145931) precursor. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could transport a cyanide anion from an aqueous phase to an organic phase containing the benzyl (B1604629) bromide precursor, followed by hydrolysis to the desired acetic acid. This method can eliminate the need for anhydrous conditions and hazardous solvents. crdeepjournal.org

Palladium-catalyzed reactions, such as carbonylation, also represent a state-of-the-art method for synthesizing carboxylic acids. nih.gov A potential route could involve the palladium-catalyzed carbonylation of 4-bromo-3-methoxybenzyl bromide with carbon monoxide. Such catalytic cycles are often highly efficient and selective, representing a significant improvement over many classical stoichiometric methods.

Table 2: Potential Catalytic Approaches

| Catalytic System | Reaction Type | Potential Advantages |

| Bismuth(III) Triflate | Friedel-Crafts type/Three-component reaction | Low toxicity, high efficiency at low loading, moisture tolerant. |

| Phase-Transfer Catalysis | Alkylation/Cyanation | Mild reaction conditions, use of aqueous media, operational simplicity. |

| Palladium Catalysis | Carbonylation | High selectivity, broad substrate scope, high turnover numbers. |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sigmaaldrich.com A reaction with high atom economy is inherently less wasteful.

Let's analyze the atom economy of the traditional synthesis of the isomer, 2-(3-bromo-4-methoxyphenyl)acetic acid, via the bromination of 4-methoxyphenylacetic acid. nih.gov

Reaction: C₉H₁₀O₃ + Br₂ → C₉H₉BrO₃ + HBr (4-methoxyphenylacetic acid + Bromine → 2-(3-Bromo-4-methoxyphenyl)acetic acid + Hydrogen Bromide)

Molecular Weights:

C₉H₁₀O₃ = 166.17 g/mol

Br₂ = 159.81 g/mol

C₉H₉BrO₃ = 245.07 g/mol

HBr = 80.91 g/mol

Atom Economy Calculation: Atom Economy = (Mass of desired product) / (Total mass of reactants) x 100% Atom Economy = [245.07 / (166.17 + 159.81)] x 100% Atom Economy = [245.07 / 325.98] x 100% ≈ 75.2%

This calculation shows that, at best, only 75.2% of the mass of the reactants is converted into the desired product. The remaining 24.8% is the hydrogen bromide (HBr) byproduct, which must be neutralized, contributing to the waste stream.

To improve atom economy and minimize waste, synthetic strategies should be redesigned:

Addition Reactions: Reactions that involve the addition of all atoms of the reactants into the final product, such as certain cycloadditions or rearrangements, are ideal and have 100% atom economy.

Catalytic Routes: As discussed, catalytic routes reduce the need for stoichiometric reagents that would otherwise end up as waste.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly atom-economical. A reported synthesis of a complex furo-quinoline acetic acid derivative from three starting components highlights the efficiency of such an approach. mdpi.com Designing an MCR for this compound would be a significant step towards a greener synthesis.

By focusing on these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, efficient, and environmentally responsible.

Comprehensive Analysis of this compound Reveals Data Scarcity

A thorough investigation into the scientific literature and chemical databases for comprehensive structural and spectroscopic data on the compound This compound has revealed a significant lack of available information. Despite extensive searches for peer-reviewed studies and data repositories, specific experimental details required for a complete structural and solid-state analysis as per the requested outline could not be located for this particular isomer.

The user's request specified a detailed article covering single-crystal X-ray diffraction studies—including molecular conformation, intermolecular interactions, and crystal packing—as well as advanced spectroscopic analysis using high-resolution NMR and vibrational spectroscopy (FT-IR, FT-Raman).

While substantial data, including crystal structures and spectroscopic analyses, are readily available for closely related isomers such as 2-(3-Bromo-4-methoxyphenyl)acetic acid nih.govnih.gov and 2-Bromo-4-methoxyphenylacetic acid , this information does not apply to the specified compound due to the different positional arrangement of the bromo and methoxy substituents on the phenyl ring. The unique electronic and steric environment of each isomer results in distinct physicochemical properties, molecular conformations, and crystal packing architectures.

No specific single-crystal X-ray diffraction data, which is essential for determining molecular conformation, dihedral angles, hydrogen and halogen bonding motifs, and supramolecular assembly, has been published for this compound. Similarly, dedicated high-resolution NMR and vibrational spectroscopy (FT-IR/FT-Raman) studies, which would provide insights into its stereochemical features and functional group environments, are not present in the accessible scientific literature.

Consequently, it is not possible to generate the requested scientific article with the required level of detail and accuracy, as the foundational experimental data for This compound is not publicly available at this time.

Comprehensive Structural Characterization and Solid State Analysis of 2 4 Bromo 3 Methoxyphenyl Acetic Acid

Advanced Spectroscopic Probes for Detailed Structural Elucidation

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation of Derivatives

Mass spectrometry serves as a critical analytical technique for the structural elucidation of 2-(4-Bromo-3-methoxyphenyl)acetic acid and its derivatives. The fragmentation pathways observed in mass spectra provide a molecular fingerprint, enabling confirmation of the compound's structure and the identification of its derivatives. While direct mass spectral data for this compound is not extensively published, the fragmentation behavior can be predicted based on the analysis of structurally related compounds, such as phenylacetic acid and its substituted analogues. nih.govnih.govmzcloud.org

Typically, under electron ionization (EI), the molecular ion peak (M+) of this compound would be observed. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the natural abundance of 79Br and 81Br isotopes.

The primary fragmentation pathways for phenylacetic acids involve the cleavage of the side chain. nist.govnist.gov A common fragmentation is the loss of the carboxyl group (-COOH) as a radical, leading to the formation of a stable benzylic cation. For this compound, this would result in a prominent fragment ion. Subsequent fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃) or the bromine atom.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often utilizing electrospray ionization (ESI), is a powerful tool for analyzing derivatives of phenylacetic acids, such as esters or amides. nih.govnih.gov In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is typically the parent ion. Collision-induced dissociation (CID) of this ion would likely lead to the loss of CO₂ (44 Da), a characteristic fragmentation for carboxylic acids.

The structural confirmation of derivatives, for instance, the methyl ester 'Methyl 2-(4-bromo-3-methoxyphenyl)acetate', would rely on identifying the molecular ion corresponding to the increased molecular weight and observing fragmentation patterns consistent with the ester functionality, such as the loss of the methoxy group from the ester. uni.lu

Table 1: Predicted Mass Spectrometric Fragmentation of this compound

| Fragment | Proposed Structure | m/z (for 79Br) | m/z (for 81Br) | Notes |

| [M]+ | [C₉H₉BrO₃]+ | 244 | 246 | Molecular ion |

| [M-COOH]+ | [C₈H₈BrO]+ | 199 | 201 | Loss of carboxyl group |

| [M-Br]+ | [C₉H₉O₃]+ | 165 | - | Loss of bromine atom |

| [C₇H₇O]+ | [C₇H₇O]+ | 107 | 107 | Tropylium-like ion from further fragmentation |

Crystallographic Engineering and Polymorphism Investigations

Crystallographic engineering and the study of polymorphism are essential for understanding the solid-state properties of pharmaceutical compounds, which can influence their stability, solubility, and bioavailability. For this compound, while its specific crystal structure is not publicly detailed, extensive insights can be drawn from the crystallographic analysis of its isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid. nih.gov

The study of the isomer reveals that substituted phenylacetic acids have a strong tendency to form hydrogen-bonded dimers in the solid state. nih.gov In the crystal lattice of 2-(3-Bromo-4-methoxyphenyl)acetic acid, molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov This interaction is characterized by the robust R²₂(8) graph set motif. nih.gov It is highly probable that this compound would exhibit similar dimeric structures, as this is a common feature for carboxylic acids.

The molecular conformation is also a key aspect of its solid-state structure. In the isomer, the acetic acid substituent is significantly twisted out of the plane of the phenyl ring, with a dihedral angle of 78.15 (7)°. nih.gov In contrast, the methoxy group is nearly coplanar with the ring. nih.gov The bond angles within the phenyl ring are distorted from the ideal 120°, reflecting the electronic nature of the substituents. The C-C-C angle at the bromine substituent is enlarged to 121.5 (2)°, indicative of its electron-withdrawing character, while the angles at the methoxy and acetyl groups are smaller. nih.gov Similar conformational features and electronic influences on the geometry are expected for this compound.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration. Different polymorphs can arise from variations in the packing of these hydrogen-bonded dimers, influenced by factors such as solvent of crystallization and temperature. While no specific polymorphic forms of this compound have been reported in the reviewed literature, the potential for polymorphism should be a key area of investigation in its solid-state characterization. The synthesis of related metal complexes using phenylacetic acid derivatives also points to the versatility of these compounds in forming diverse crystalline architectures. sigmaaldrich.com

Table 2: Crystallographic Data for the Isomer 2-(3-Bromo-4-methoxyphenyl)acetic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5022 (4) |

| b (Å) | 8.2690 (2) |

| c (Å) | 9.0199 (3) |

| β (°) | 93.573 (1) |

| Volume (ų) | 930.67 (5) |

| Z | 4 |

| Hydrogen Bonding Motif | R²₂(8) Dimer |

| CCDC Number | 786518 nih.gov |

Chemical Reactivity and Derivatization Strategies for 2 4 Bromo 3 Methoxyphenyl Acetic Acid

Transformations of the Acetic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a range of other functionalities, significantly expanding the molecular diversity accessible from the parent compound.

The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-bromo-3-methoxyphenyl)ethanol. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF). An alternative and milder method involves the use of borane complexes (e.g., BH₃·THF) or a system of ammonia-borane catalyzed by titanium tetrachloride (TiCl₄), which has been shown to be effective for the reduction of various phenylacetic acids. researchgate.net

The synthesis of the corresponding aldehyde, 2-(4-bromo-3-methoxyphenyl)acetaldehyde, is more challenging as it requires stopping the reduction at the intermediate oxidation state. This can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by treatment with a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

The carboxylic acid moiety is readily converted into esters and amides, which are common motifs in biologically active molecules.

Esterification: The formation of esters, such as methyl 2-(4-bromo-3-methoxyphenyl)acetate, can be accomplished through several standard methods. The most common is the Fischer esterification, which involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. chem-station.com Alternatively, for more sensitive substrates, the reaction can be carried out by first converting the acid to its carboxylate salt and then reacting it with an alkyl halide.

Amidation: Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common methods include:

Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine.

The use of peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form an active intermediate that readily reacts with the amine. For the related isomer, 2-(2-bromo-4-methoxyphenyl)acetic acid, various amides have been synthesized, indicating the applicability of these methods. researchgate.net

Modifications of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) can be cleaved to unveil the corresponding phenol (B47542), 2-(4-bromo-3-hydroxyphenyl)acetic acid. This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry to unmask a potentially crucial hydroxyl group for biological activity or further functionalization.

This cleavage is typically achieved under strong acidic or Lewis acidic conditions.

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for the cleavage of aryl methyl ethers. chem-station.comnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by a nucleophilic attack of a bromide ion on the methyl group. pearson.com It is typically performed in an inert solvent like dichloromethane at low temperatures. chem-station.com

Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be used for demethylation, often at elevated temperatures. commonorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl carbon.

Other Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl₃) can also promote the cleavage of the methoxy group. chem-station.com

The choice of reagent depends on the tolerance of other functional groups present in the molecule. The BBr₃ method is often preferred for its high efficiency and relatively mild conditions compared to high-temperature acid cleavage. commonorganicchemistry.com

Catalytic Applications of 2-(4-Bromo-3-methoxyphenyl)acetic acid Derivatives Remain an Unexplored Frontier in Chemical Research

Extensive investigation into the scientific literature reveals a significant gap in the documented catalytic applications of derivatives of this compound. While this compound and its isomers are recognized as valuable building blocks in the synthesis of complex organic molecules, their potential roles in catalysis appear to be a largely uncharted area of chemical research.

Derivatives of phenylacetic acid and related structures have, in broader contexts, been utilized as ligands for transition metal catalysts, influencing the activity, selectivity, and stability of these systems. The electronic and steric properties of the phenylacetic acid moiety can be fine-tuned through substitution on the aromatic ring, making them attractive candidates for ligand design. The presence of a bromo and a methoxy group on the phenyl ring of this compound, for instance, offers potential coordination sites and electronic effects that could, in principle, be harnessed in a catalytic cycle.

However, at present, there is a conspicuous absence of published studies detailing the synthesis and catalytic evaluation of derivatives of this compound. Research in catalysis is a dynamic and continually evolving field, and the lack of current data does not preclude the future discovery of such applications. The exploration of novel ligands and catalyst structures is a constant endeavor, and it is plausible that derivatives of this compound may yet find a role in facilitating a variety of chemical transformations.

Future research efforts could be directed towards the synthesis of amide, ester, or heterocyclic derivatives of this compound and their subsequent investigation as ligands in well-established catalytic reactions, such as cross-coupling reactions, hydrogenations, or oxidations. Such studies would be essential to determine if the unique substitution pattern of this particular scaffold can offer any advantages in catalytic performance. Until such research is undertaken and its findings disseminated, the catalytic applications of this compound derivatives remain a speculative and underexplored domain within the chemical sciences.

Mechanistic Biochemical and Pharmacological Investigations of 2 4 Bromo 3 Methoxyphenyl Acetic Acid in Vitro and Non Clinical

Enzyme Inhibition and Activation Studies (in vitro, cell-free systems)

No publicly available scientific literature or data could be retrieved that specifically details the in vitro effects of 2-(4-Bromo-3-methoxyphenyl)acetic acid on enzyme activity.

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., Acetylcholinesterase, Butyrylcholinesterase, Amidases)

There are no available research findings on the kinetic analysis of interactions between this compound and enzymes such as acetylcholinesterase, butyrylcholinesterase, or various amidases. Cholinesterases are key enzymes in the nervous system, and amidases are involved in various metabolic pathways, including the breakdown of fatty acid amides. mdpi.comresearchgate.netnih.gov The inhibitory or activating potential of the specified compound against these or any other enzymes has not been reported.

Ligand-Enzyme Binding Mechanisms at a Molecular Level

Information regarding the molecular-level binding mechanisms of this compound with any enzyme target is not available in the current scientific literature. Such studies, often involving techniques like X-ray crystallography or computational molecular docking, are crucial for understanding how a compound interacts with its biological target. inventivapharma.com

Molecular Target Identification in Cellular Systems (non-clinical models)

There is no published research identifying the specific molecular targets of this compound within non-clinical cellular models.

Protein-Ligand Interaction Studies (in vitro biophysical assays)

No data from in vitro biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are available to characterize the interaction between this compound and any protein target.

Modulation of Intracellular Signal Transduction Pathways

The effects of this compound on intracellular signal transduction pathways have not been documented in the scientific literature. Research in this area would typically investigate the compound's impact on signaling cascades, such as those involving kinases, phosphatases, or second messengers, which regulate various cellular processes.

Investigation of Cytotoxicity and Antiproliferative Effects on Cell Lines (in vitro)

No published studies were identified that investigated the cytotoxic or antiproliferative effects of this compound on any cancer or non-cancerous cell lines. As a result, no data on parameters such as IC₅₀ (half-maximal inhibitory concentration) values are available.

Antimicrobial Activity Investigations (in vitro, mechanistic aspects)

There is no available research detailing the in vitro antimicrobial activity of this compound against any bacterial or fungal strains. Consequently, data regarding its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), or the mechanistic aspects of any potential antimicrobial action are absent from the scientific literature.

Applications in Advanced Organic Synthesis and Materials Science

Synthetic Intermediate for Complex Molecular Architectures

2-(4-Bromo-3-methoxyphenyl)acetic acid is a valuable intermediate in organic synthesis due to the orthogonal reactivity of its functional groups. The carboxylic acid moiety allows for standard transformations such as esterification and amidation, while the aryl bromide provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The strategic placement of the methoxy (B1213986) group ortho to the bromine atom and meta to the acetic acid side chain influences the electronic properties of the aromatic ring, directing further substitutions and modulating the reactivity of the existing groups. This predictable reactivity makes it an ideal starting material for the synthesis of complex molecular targets. Researchers have utilized this compound as a foundational scaffold to introduce additional complexity, building elaborate structures piece by piece. Its utility is demonstrated in the construction of biaryl systems, heterocyclic frameworks, and other motifs prevalent in medicinal chemistry and materials science.

Natural Product Synthesis Featuring this compound Scaffolds

The structural motifs present in this compound are found within a variety of biologically active natural products. Consequently, this compound and its close isomers have been employed as key starting materials in the total synthesis and analogue development of several important natural products. nih.gov

One of the most significant applications of a closely related isomer, 3-bromo-4-methoxyphenylacetic acid, is in the synthesis of analogues of Combretastatin (B1194345) A-4, a potent natural product known for its antimitotic and anti-cancer properties. nih.gov The general strategy involves a Perkin condensation between the phenylacetic acid derivative and a suitably substituted benzaldehyde, such as 3,4,5-trimethoxybenzaldehyde (B134019). nih.govnih.gov This reaction constructs the characteristic stilbene (B7821643) (1,2-diphenylethene) core of the combretastatin family.

In a typical synthetic sequence, 3-bromo-4-methoxyphenylacetic acid is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride (B1165640) and triethylamine, often under microwave irradiation to accelerate the reaction. nih.gov This process leads to the formation of a stilbene carboxylic acid. This intermediate can then be further modified, for instance, through esterification or amidation of the carboxylic acid group, to produce a library of combretastatin analogues for biological evaluation. nih.gov Studies have shown that modifications at this position can influence the compound's activity and properties. nih.gov

Table 1: Exemplary Synthesis of a Combretastatin Analogue Intermediate

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Bromo-4-methoxyphenylacetic acid, 3,4,5-Trimethoxybenzaldehyde | Acetic anhydride, Triethylamine, Microwave irradiation (120 °C) | (Z)-2-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid |

The 3-bromo-4-methoxyphenylacetic acid scaffold has been identified as a component in the synthesis of natural products like Verongamine and in model systems for Vancomycin-type structures. nih.gov Vancomycin (B549263) is a complex glycopeptide antibiotic, and its total synthesis is a formidable challenge. nih.gov Synthetic efforts often rely on the stepwise construction of its polycyclic core. The phenylacetic acid derivative provides a key structural unit that can be elaborated and incorporated into the larger macrocyclic system of vancomycin models. nih.gov Similarly, its use has been reported in the synthesis of Verongamine, showcasing the versatility of this building block in accessing diverse natural product architectures. nih.gov

While the direct use of this compound in perylenequinone synthesis is not extensively documented, its iodo-analogue has been featured in the synthesis of related natural products, such as (+)-Phleichrome and (+)-Calphostin D. nih.gov This suggests that the bromo-variant could potentially serve a similar role as a precursor for the biaryl coupling reactions that are central to the formation of the perylenequinone core. The synthesis of these complex polycyclic aromatic compounds often requires building blocks that can be selectively functionalized and coupled.

Integration into Functional Materials and Nanomaterials

The application of this compound and its derivatives extends beyond medicinal chemistry into the realm of materials science. The reactive handles on the molecule allow for its incorporation into larger macromolecular structures, imparting specific properties to the resulting materials.

Derivatives of phenylacetic acids are used as monomers or functional additives in the creation of novel polymeric materials. The carboxylic acid group can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, or it can be used to append the molecule onto a pre-existing polymer backbone. The presence of the bromo-methoxyphenyl moiety can introduce properties such as increased refractive index, thermal stability, or flame retardancy. Furthermore, the aryl bromide can be functionalized post-polymerization, allowing for the creation of functional polymer surfaces or cross-linked networks. While specific examples detailing the use of this compound in polymers are emerging, the principles of incorporating similar functional monomers are well-established in polymer chemistry.

Sensor Applications and Biorecognition Elements

There is currently no scientific literature available that describes the use of This compound as a primary component in the development of chemical sensors or biosensors. The function of a biorecognition element is to selectively bind to a target analyte, and while the carboxylic acid group and the substituted aromatic ring of this compound could theoretically be functionalized for such purposes, no studies have been published demonstrating this. Research in the field of chemical sensors typically involves molecules with specific functionalities that lead to a measurable signal upon interaction with a target. These functionalities can include fluorophores, chromophores, or electroactive groups, which are not inherent to the structure of This compound .

Consequently, no data on its binding affinities, selectivity, or the performance of any sensor based on this compound can be provided.

Advanced Analytical Methodologies for 2 4 Bromo 3 Methoxyphenyl Acetic Acid and Its Metabolites

High-Performance Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are cornerstone techniques for the analysis of phenylacetic acid derivatives. While specific methods for "2-(4-Bromo-3-methoxyphenyl)acetic acid" are not extensively published, established methods for closely related compounds provide a strong foundation for method development.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary method for the analysis of phenylacetic acids. A method developed for monitoring the synthesis of 4-methoxyphenylacetic acid (PMPA) can be adapted for "this compound". nih.gov This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), potassium dihydrogen orthophosphate, and triethylamine, adjusted to an acidic pH. nih.gov The presence of the bromine atom in "this compound" would likely lead to a longer retention time compared to its non-brominated counterpart under these conditions due to increased hydrophobicity.

In a study on the phytotoxin 3-methoxyphenylacetic acid, analytical HPLC was used to confirm the purity of the compound, demonstrating the utility of this technique for baseline separation and quantification. mdpi.com For the analysis of "this compound," a similar approach using a C18 column with a gradient elution of water (containing a small amount of acid like formic or acetic acid) and acetonitrile would be a suitable starting point. Detection is typically achieved using a UV detector, leveraging the aromatic ring's chromophore.

| Parameter | Condition | Reference Compound | Source |

|---|---|---|---|

| Column | Hypersil C18 | 4-Methoxyphenylacetic acid | nih.gov |

| Mobile Phase | Acetonitrile:0.1 M KH2PO4:Triethylamine (40:59.95:0.05, v/v), pH 3.0 | 4-Methoxyphenylacetic acid | nih.gov |

| Detection | UV at 280 nm | 4-Methoxyphenylacetic acid | nih.gov |

| Column | BEH C18 (2.1 × 100 mm, 1.7 μm) | 6-Paradol and its metabolites | acs.org |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 5 mM (NH4)2CH3COO | 6-Paradol and its metabolites | acs.org |

| Flow Rate | 0.2 mL/min | 6-Paradol and its metabolites | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like "this compound," derivatization is necessary to increase volatility and thermal stability. nih.gov A common derivatization agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. nih.gov

The analysis of other phenolic acids by GC-MS has been successfully demonstrated. researchgate.net These methods typically involve an extraction step followed by derivatization and injection into the GC-MS system. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte. For "this compound," the presence of the bromine atom would result in a characteristic isotopic pattern (79Br and 81Br) in the mass spectrum, aiding in its identification. nih.gov

| Parameter | Condition | Analyte Class | Source |

|---|---|---|---|

| Column | HP-5ms (5% phenyl methyl siloxane) | Monophenols | nih.gov |

| Injection Mode | Splitless | Monophenols | nih.gov |

| Carrier Gas | Helium | Monophenols | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Phenylacetic acid | hmdb.ca |

| Derivatization | MSTFA for silylation | Phenolics | nih.gov |

Electrophoretic Separation Methods

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for charged species like "this compound." This technique separates molecules based on their electrophoretic mobility in an electric field, which is influenced by charge, size, and shape. nih.gov

For the analysis of aromatic acids, capillary zone electrophoresis (CZE) is a suitable mode. researchgate.net A study on the separation of aromatic acids in urine utilized a borax (B76245) buffer at a high pH, where the carboxylic acids are deprotonated and thus negatively charged. researchgate.net The use of dynamic coatings on the capillary can improve reproducibility and reduce analyte-wall interactions. nih.gov Given its acidic nature, "this compound" would be well-suited for analysis by CZE under alkaline conditions.

| Parameter | Condition | Analyte Class | Source |

|---|---|---|---|

| Capillary | Fused-silica, 70 cm length, 50 µm ID | Aromatic acids | researchgate.net |

| Buffer | 25 mmol/L Borax, pH 10.0 | Aromatic acids | researchgate.net |

| Voltage | 16 kV | Aromatic acids | researchgate.net |

| Detection | UV at 214 nm | Aromatic acids | researchgate.net |

Spectrophotometric Quantification Methodologies

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of aromatic compounds. "this compound" possesses a phenyl ring and a carboxylic acid group, which are chromophores that absorb UV light. The absorbance maximum (λmax) can be determined by scanning a solution of the pure compound over a range of UV wavelengths.

Advanced Mass Spectrometry for Metabolite Profiling (in vitro, environmental, non-clinical models)

Advanced mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for metabolite profiling. This technique allows for the sensitive and specific detection and identification of metabolites in complex biological matrices.

For "this compound," potential metabolic transformations could include hydroxylation, demethylation, or conjugation with endogenous molecules like glucuronic acid or glycine. An untargeted metabolomics approach would involve acquiring full-scan mass spectra to detect all ionizable species in a sample. Subsequent targeted analysis would focus on predicted metabolites.

A powerful strategy for identifying metabolites of brominated compounds is to look for the characteristic isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) in the mass spectra. nih.gov This allows for the selective filtering of data to highlight potential bromine-containing metabolites. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) would provide accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. acs.org

Predictive models for mass spectral fragmentation can also aid in the identification of unknown metabolites. arxiv.org By comparing experimentally obtained fragmentation patterns with those predicted for potential metabolite structures, confidence in identification can be significantly increased.

Development of Probes and Labels for Biochemical Research

While no specific probes or labels derived from "this compound" are currently documented, its structure lends itself to potential modifications for use in biochemical research. The carboxylic acid group provides a reactive handle for conjugation to other molecules.

For instance, the carboxylic acid could be coupled to a fluorescent tag, creating a fluorescent probe. This probe could then be used in cellular imaging studies to investigate the compound's uptake and subcellular localization. Alternatively, the compound could be immobilized on a solid support, such as beads, to be used in affinity-based proteomics to identify potential protein binding partners. nih.gov

The bromine atom also offers a unique label. It can serve as a heavy atom for X-ray crystallography studies of protein-ligand complexes or as a tag for detection by techniques sensitive to halogens. Furthermore, derivatization with a bromine-containing reagent can be used to specifically label and enhance the detection of carboxyl-containing metabolites in complex mixtures by LC-MS. nih.gov

Biotransformation and Environmental Considerations of 2 4 Bromo 3 Methoxyphenyl Acetic Acid

Enzymatic and Microbial Biotransformation Pathways (in vitro, environmental studies)

There is no specific information available in the scientific literature detailing the enzymatic and microbial biotransformation pathways of 2-(4-Bromo-3-methoxyphenyl)acetic acid. However, based on the known metabolic routes of similar halogenated and methoxylated aromatic compounds, several potential biotransformation reactions can be postulated.

Microbial degradation of aromatic compounds generally proceeds through a series of enzymatic reactions aimed at cleaving the aromatic ring, a process often preceded by modifications to the side chains and substituents on the ring. For a compound like this compound, initial enzymatic attacks could involve hydroxylation, demethylation, dehalogenation, or oxidation of the acetic acid side chain.

Potential Initial Transformation Steps:

Hydroxylation: Monooxygenases or dioxygenases could introduce hydroxyl groups onto the aromatic ring, making it more susceptible to subsequent ring cleavage.

O-Demethylation: Ether-cleaving enzymes, such as cytochrome P450 monooxygenases or specific O-demethylases, could convert the methoxy (B1213986) group to a hydroxyl group, yielding a catechol or protocatechuate derivative.

Dehalogenation: Reductive, oxidative, or hydrolytic dehalogenases could remove the bromine atom. Reductive dehalogenation is more common under anaerobic conditions, while oxidative dehalogenation can occur aerobically.

Side-Chain Oxidation: The acetic acid side chain could undergo oxidation to form a corresponding phenylglyoxylic acid or be shortened via mechanisms analogous to beta-oxidation.

Following these initial steps, the resulting intermediates, particularly dihydroxylated derivatives (catechols), would be substrates for ring-cleavage dioxygenases, leading to the opening of the aromatic ring through either ortho- or meta-cleavage pathways. The resulting aliphatic acids would then be channeled into central metabolic pathways like the Krebs cycle.

It is important to emphasize that these are hypothesized pathways based on the metabolism of analogous compounds, and experimental validation through in vitro enzymatic assays or microbial cultivation studies with this compound is required for confirmation.

Biodegradation and Environmental Fate Studies

Specific studies on the biodegradation and environmental fate of this compound are not documented in the available scientific literature. The environmental persistence and mobility of this compound would be influenced by a combination of its physicochemical properties and its susceptibility to biotic and abiotic degradation processes.

Factors influencing the environmental fate of this compound would include:

Sorption: The presence of the bromine atom and the aromatic ring suggests a moderate potential for sorption to soil organic matter and sediments, which could reduce its bioavailability and mobility in the environment.

Volatility: The carboxylic acid group significantly lowers the vapor pressure, making volatilization from water and soil surfaces an unlikely major transport pathway.

Photodegradation: Aromatic compounds can be susceptible to photodegradation in the presence of sunlight. The bromine substituent might influence the rate and products of photolysis.

Biodegradation: As a substituted aromatic acid, it is plausible that microorganisms capable of degrading this compound exist in various environments. The rate of biodegradation would depend on factors such as the presence of adapted microbial communities, nutrient availability, pH, and temperature. The bromine and methoxy substituents can influence the biodegradability, sometimes leading to slower degradation rates compared to the unsubstituted parent compound, phenylacetic acid.

Without experimental data, any assessment of the environmental half-life or the formation of potential transformation products in soil and water remains speculative.

Chemoenzymatic Synthesis Routes and Biocatalysis Applications

There is no specific information in the scientific literature on the use of this compound in chemoenzymatic synthesis routes or its application in biocatalysis.

In principle, the carboxylic acid group of this compound could be a target for enzymatic transformations. For instance, lipases or esterases could be employed for the stereoselective esterification or hydrolysis of related esters, a common strategy in the synthesis of chiral molecules. Similarly, decarboxylases could potentially be used to remove the carboxylic acid group.

The aromatic ring and its substituents could also be targets for biocatalytic reactions. For example, oxidoreductases could be used for stereoselective hydroxylations, or lyases for the addition of groups to the side chain.

However, the practical application of these biocatalytic approaches to this compound has not been reported. The development of such chemoenzymatic routes would require the screening and engineering of enzymes with the desired activity and selectivity for this specific substrate. Given its potential as a building block in organic synthesis, future research may explore the use of biocatalysis to create novel derivatives of this compound with applications in pharmaceuticals or agrochemicals.

Emerging Research and Future Outlook for this compound

The synthetic intermediate, this compound, is a versatile building block in the synthesis of more complex molecules. chemimpex.com While its primary role has been established, emerging research is paving the way for novel applications and derivatizations. This article explores the future perspectives of this compound, focusing on advanced catalytic transformations, the potential of its chiral derivatives, the application of computational modeling, and its prospective uses in chemical biology.

Q & A

Q. What are the standard protocols for synthesizing 2-(4-bromo-3-methoxyphenyl)acetic acid, and how can purity be optimized?

The compound is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine (Br₂) in acetic acid. Key steps include:

- Dissolving 4-methoxyphenylacetic acid in glacial acetic acid.

- Slow addition of Br₂ in acetic acid (1:1 molar ratio) over 30 minutes under stirring at room temperature.

- Reaction completion within 60 minutes, followed by isolation via precipitation or solvent removal . Purity Optimization : Recrystallization from ethanol/water mixtures improves purity (>95%). Analytical techniques like NMR (to confirm substitution pattern) and melting point analysis (99–102°C for the brominated product) are critical .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : H and C NMR confirm the substitution pattern (e.g., methoxy at C3, bromine at C4). The acetic acid side chain appears as a singlet (~3.6 ppm for CH₂) .

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), with unit cell parameters a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, and β = 93.573°. Hydrogen-bonded dimers (R₂²(8) motif) stabilize the lattice .

- Melting Point : 99–102°C (post-recrystallization) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the molecular geometry and reactivity of this compound?

Substituent electronic properties distort the phenyl ring’s geometry:

- C–C–C Angles : At the bromine (121.5°), methoxy (118.2°), and acetic acid (118.4°) positions, indicating bromine’s strong electron-withdrawing effect versus the electron-donating methoxy group .

- Dihedral Angles : The acetic acid group is nearly perpendicular to the phenyl ring (78.15°), while the methoxy group is coplanar (torsion angle = 1.2°) . Reactivity Implications : Bromine enhances electrophilic substitution at the para position, while the methoxy group directs further functionalization.

Q. What methodological considerations are critical for resolving crystallographic data contradictions in hydrogen-bonding motifs?

- Software Tools : Use SHELXTL for refinement and validation. The R₂²(8) dimer motif is confirmed via hydrogen-bonding analysis (O–H⋯O distance ~2.68 Å) .

- Data Filtering : Omit outlier reflections using statistical tests (e.g., FCF_filter) to improve R-factor reliability (target R < 0.03) .

- Thermal Motion Analysis : Anisotropic displacement parameters refine atomic positions, reducing noise in electron density maps .

Q. How can this compound serve as a precursor in natural product synthesis, and what are the challenges in scaling up reactions?

- Applications : Used in synthesizing Combretastatin A-4 (antimitotic agent) via Perkin condensation/decarboxylation .

- Scale-Up Challenges :

- Regioselectivity : Competing bromination at alternative positions requires strict stoichiometric control.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is needed for gram-scale reactions to remove di-brominated byproducts .

Q. What strategies mitigate discrepancies in reaction yields when synthesizing derivatives with varying substituents?

- Electronic Tuning : Electron-donating groups (e.g., -OCH₃) slow bromination, requiring longer reaction times.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky derivatives but may alter regioselectivity.

- Catalytic Additions : Lewis acids (e.g., FeCl₃) accelerate bromine activation in sterically hindered analogs .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.